Angustifolin

Description

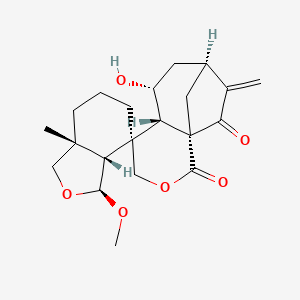

Structure

3D Structure

Properties

IUPAC Name |

(1'S,3S,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3/t12-,13-,14+,15-,17+,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBRRBOOBNKJY-CQVBDWECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@H](OC2)OC)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Ambiguity of Angustifolin Chemical Entities

Differentiation of Angustifolin Coumarin-Type (e.g., from Ruta angustifolia)

A compound designated as this compound has been identified as a coumarin (B35378) isolated from the aerial parts of Ruta angustifolia Pers., commonly known as the narrow-leaved fringed rue. mdpi.comsocfindoconservation.co.id Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. The name "this compound" for this particular coumarin is directly derived from the species name of the plant from which it was isolated. mdpi.com However, this has led to confusion due to the existence of other, structurally different compounds with the same name. mdpi.com Ruta angustifolia is a source of various other bioactive compounds, including furocoumarins like chalepin (B78595) and rutamarin, and quinoline (B57606) alkaloids such as graveoline (B86) and arborinine. nih.govpublichealthinafrica.org

Table 1: this compound (Coumarin-Type) and Related Compounds from Ruta angustifolia

| Compound Name | Chemical Class | Plant Source |

|---|---|---|

| This compound | Coumarin | Ruta angustifolia |

| Chalepin | Furocoumarin | Ruta angustifolia |

| Rutamarin | Furocoumarin | Ruta angustifolia |

| Graveoline | Quinoline Alkaloid | Ruta angustifolia |

| Arborinine | Quinoline Alkaloid | Ruta angustifolia |

Differentiation of this compound Diterpenoid-Type (e.g., from Isodon species)

The name this compound has also been applied to diterpenoid compounds isolated from plants of the Isodon genus (also known by the synonym Rabdosia). Specifically, two ent-kaurene (B36324) diterpenoids, named this compound B and this compound C, were isolated from Rabdosia angustifolia. researchgate.net Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. The Isodon genus is particularly well-known for producing a vast array of diterpenoids, many of which possess complex structures and significant biological activities. nih.govrsc.orgrsc.org These compounds are biosynthetically and structurally distinct from the coumarin found in Ruta angustifolia.

Table 2: this compound (Diterpenoid-Type) from Isodon (Rabdosia) species

| Compound Name | Chemical Class | Sub-Class | Plant Source |

|---|---|---|---|

| This compound B | Diterpenoid | ent-Kaurene | Rabdosia angustifolia |

Differentiation of this compound Lignan-Type (e.g., this compound D from Kadsura angustifolia)

A third distinct compound bearing this name is this compound D, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura angustifolia. nih.govtandfonline.comtandfonline.com Lignans (B1203133) are a major class of phenylpropanoid dimers. The Schisandraceae family, to which Kadsura belongs, is a rich source of these types of lignans, which are known for their complex stereochemistry and interesting biological properties. researchgate.net this compound D was identified alongside other known lignans such as kadsulignan L and schisantherin P. nih.gov Further research on Kadsura species has led to the isolation of additional lignans, including kadangustin L from Kadsura angustifolia. nih.gov The lignan structure of this compound D is fundamentally different from both the coumarin and the diterpenoid types.

Table 3: this compound (Lignan-Type) and Related Compounds from Kadsura angustifolia

| Compound Name | Chemical Class | Sub-Class | Plant Source |

|---|---|---|---|

| This compound D | Lignan | Dibenzocyclooctadiene | Kadsura angustifolia |

| Kadsulignan L | Lignan | Dibenzocyclooctadiene | Kadsura angustifolia |

| Kadsulignan N | Lignan | Dibenzocyclooctadiene | Kadsura angustifolia |

| Schisantherin P | Lignan | Dibenzocyclooctadiene | Kadsura angustifolia |

Historical Context of Structural Assignment Challenges

The case of "this compound" exemplifies a broader challenge in natural product chemistry: structural ambiguity arising from nomenclature. kul.plwikipedia.org Historically, natural products were often named after the biological source from which they were isolated. This practice, while convenient, can lead to confusion when different researchers isolate distinct compounds from different plants that share a similar species name, as seen with Ruta angustifolia, Rabdosia angustifolia, and Kadsura angustifolia.

The elucidation of chemical structures has evolved dramatically over the past century. nih.gov Early methods relied heavily on chemical degradation and synthesis, which were laborious and sometimes led to incorrect assignments. The advent of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), revolutionized the field, allowing for more rapid and accurate structure determination. nih.govmdpi.com However, the legacy of older naming conventions persists.

This structural ambiguity is not a failure of modern analytical methods but rather a consequence of historical naming practices. pressbooks.pub The term "this compound" is, therefore, best understood not as a specific chemical entity but as a nomenclatural placeholder whose precise structural meaning is dependent on the context of the plant source being discussed. Clear differentiation, as outlined in this article, is crucial for accurate scientific communication and research.

Natural Occurrence, Distribution, and Chemotaxonomic Significance

The term "Angustifolin" is notably associated with compounds isolated from several plant genera, often leading to potential confusion due to the shared nomenclature for chemically distinct molecules.

Ruta angustifolia (Coumarin-Type this compound)

This compound, characterized as a coumarin (B35378), is found in the aerial parts of Ruta angustifolia Pers. encyclopedia.pubmdpi.comresearchgate.netunair.ac.idjppres.com. This species, also known as narrow-leaved fringed rue, is native to the Mediterranean region and is widely distributed across Southeast Asia encyclopedia.pubmdpi.com. The name "this compound" for this coumarin is derived directly from its plant source, Ruta angustifolia, making it emblematic. However, its nomenclature is complicated by the use of the same name for a diterpenoid compound encyclopedia.pubmdpi.com. Ruta angustifolia is known to contain other bioactive compounds, including quinoline (B57606) alkaloids and furocoumarins, which exhibit anti-inflammatory, antioxidant, and antiproliferative properties encyclopedia.pubmdpi.comjppres.com. Extracts from R. angustifolia have demonstrated antifungal, antiviral, and antiparasitic activities encyclopedia.pubmdpi.comjppres.com.

Isodon Species (Isodon enanderianus, Isodon rubescens) (Diterpenoid-Type this compound)

This compound, in its diterpenoid form, specifically an ent-kaurane diterpenoid, has been isolated from various species within the Isodon genus encyclopedia.pubmdpi.comnih.govresearchgate.netmdpi.com. Notable among these are Isodon rubescens var. lushiensis and Isodon enanderianus nih.govresearchgate.netnih.govacs.orgacs.orgkib.ac.cn222.198.130. Isodon species are recognized for their rich content of ent-kaurane diterpenoids, many of which have been investigated for their biological activities, including antitumor properties acs.org. Isodon rubescens is particularly noted in traditional Chinese medicine as a folk antitumor agent acs.org. The isolation of this compound and related compounds like 6-epithis compound (B3028873) from these species highlights the diversity of diterpenoid structures within the genus nih.govresearchgate.netacs.org.

Kadsura angustifolia (Lignan-Type this compound D)

Kadsura angustifolia is a source of lignans (B1203133), including a compound designated as this compound D nih.govscispace.comtandfonline.com. This specific this compound is a dibenzocyclooctadiene lignan (B3055560), distinct from the coumarin and diterpenoid forms. Alongside this compound D, other known lignans such as kadsulignan L, kadsulignan N, schisantherin P, and meso-dihydroguaiaretic acid have been isolated from the stems of Kadsura angustifolia nih.govscispace.comtandfonline.com.

Lupinus angustifolius (Alkaloid-Type this compound)

In the genus Lupinus, specifically Lupinus angustifolius L., commonly known as narrowleaf lupin or blue lupin, this compound is identified as an alkaloid wikipedia.orgbund.denih.govfrontiersin.orgceteca.net. Lupinus angustifolius is native to Eurasia and North Africa and has a long history of cultivation wikipedia.org. The seeds of L. angustifolius are characterized by a high alkaloid content, with lupanine, this compound, and 13-hydroxylupanine (B1673957) being the predominant alkaloids, typically comprising 10-15% of the total alkaloid content bund.denih.gov. Breeding efforts have led to the development of low-alkaloid cultivars, referred to as "sweet lupins," which are suitable for human consumption wikipedia.orgbund.de.

Other Reported Plant Genera

Ormosia Species (Ormosia krugii, Ormosia jamaicensis) : The alkaloid angustifoline (B156810) (CAS 550-43-6) has been reported in Ormosia krugii and Ormosia jamaicensis nih.gov. Ormosia species are tropical legumes, with O. krugii native to the Caribbean and O. jamaicensis found in Jamaica onszaden.comkew.orgwikimedia.orgplantaedb.com.

Dermatophyllum secundiflorum : Angustifoline has also been identified in Dermatophyllum secundiflorum nih.gov.

Dictamnus angustifolius : The root bark of Dictamnus angustifolius G. Don ex Sweet has yielded this compound, identified with the chemical formula C21H28O6 and a molecular weight of 376.45 capes.gov.brebi.ac.uk. This species, belonging to the Rutaceae family, is found in Central Asia and the Mountain Altai region botanicgardens.orgwikipedia.org. The presence of this compound in D. angustifolius contributes to the diverse phytochemical profile of the Dictamnus genus, which is known for its quinoline alkaloids and limonoids capes.gov.brresearchgate.net.

Environmental and Developmental Factors Influencing this compound Accumulation

The accumulation of secondary metabolites, including this compound and other related compounds, can be significantly influenced by both environmental and developmental factors.

Soil pH : In Lupinus angustifolius, soil pH has been shown to be a critical factor affecting alkaloid content. Studies indicate that lower soil pH values correlate with a significantly higher accumulation of alkaloids, including this compound, compared to soils with higher pH researchgate.net.

Edaphoclimatic Conditions : Various edaphoclimatic variables can impact the biosynthesis and accumulation of alkaloids in lupins. Factors such as rainfall, temperature, and drought stress have been observed to influence alkaloid levels, with increased temperatures and drought stress potentially leading to higher concentrations of these compounds in seeds frontiersin.org.

General Environmental Factors : More broadly, the synthesis of secondary metabolites in medicinal plants is orchestrated by a complex interplay of biotic and abiotic factors. These include light exposure, temperature variations, irrigation patterns, soil fertility, salinity levels, and even the presence of pathogens or herbivores maxapress.com. Specifically, light intensity and photoperiod have been noted to affect the accumulation of coumarins maxapress.com. Developmental stage and genetic makeup of the plant also play crucial roles in determining the quantity and type of secondary metabolites produced maxapress.com.

Compound List

this compound (Coumarin-type)

this compound (Diterpenoid-type)

this compound D (Lignan-type)

Angustifoline (Alkaloid-type)

Lupanine

13-hydroxylupanine

Sparteine

Lupinine

Scoparone

6,7,8-trimethoxycoumarin

Kadsulignan L

Kadsulignan N

Schisantherin P

Meso-dihydroguaiaretic acid

Moskachan A

Moskachan B

Moskachan C

Moskachan D

Rutamarin

6-epithis compound

Sculponeatin J

Gardenin D

5,3',4'-trihydroxy-6,7,8-trimethoxyflavone

Pedalitin

Quercetin

Enanderinanin F

Enanderinanin G

Enanderinanin H

Dictamine

γ-Fagarine

Skimmianine

Isodictamine

Isomaculosidine

N-methylflindersine

Preskimmianine

Umbelliferone

Herniarin

Sitosterol

Stigmast-4-en-3,6-dione

Stigmast-4-en-3-one

Dictafolin-A

Dictafolin-B

Robustine

Evolitrin

Ribalinidine

Fraxinellonone

Limonin

Limonin diosphenol

Limonexic acid

Obacunone

Fraxinellone

Isopimpinellin

Bergapten

Impact of Light and Water Conditions

Water availability is another critical factor. Drought stress can trigger various physiological and biochemical responses in plants, including changes in the production of secondary metabolites. Some diterpenoids are known to accumulate under water-deficit conditions, potentially acting as protective agents or contributing to osmotic adjustment mdpi.comresearchgate.net. Erigeron canadensis, a plant species from which this compound has been isolated, is noted for its drought resistance and its ability to grow under varying moisture conditions pfaf.orgearthone.io. However, the specific impact of water stress on this compound accumulation within this species or others remains an area requiring further investigation.

Effects of Temperature

Temperature plays a crucial role in plant growth and the regulation of metabolic pathways, including those involved in diterpenoid biosynthesis. Studies on other plant species have indicated that elevated temperatures can enhance the production of certain terpenoids, potentially as a protective mechanism cjnmcpu.commdpi.com. Conversely, low temperatures (LTs) can also influence diterpenoid accumulation by affecting the activity of key enzymes in these metabolic pathways, such as Cytochrome P450 monooxygenases (CYPs) mdpi.comnih.gov.

Erigeron canadensis tolerates a range of temperatures and thrives in moderate conditions earthone.io. Isodon species, another source of this compound, are widely distributed, suggesting adaptation to various environmental conditions, including temperature fluctuations researchgate.net. The precise influence of specific temperature regimes on this compound biosynthesis in these plants has not been extensively documented.

Chemotaxonomic Implications and Phylogenetic Relationships

Diterpenoids, including this compound, are recognized for their significant chemotaxonomic importance, particularly within the Lamiaceae and Asteraceae families, where this compound-producing plants are found rsc.orgjse.ac.cnresearchgate.netbiorxiv.orgnih.govresearchgate.netsemanticscholar.orgnih.govrsc.orgresearchgate.netacgpubs.org. These compounds serve as valuable chemical markers for classifying plant species, distinguishing genera, and understanding phylogenetic relationships.

The presence of specific classes of diterpenoids, such as abietanes, kauranes, and labdanes, has been used to delineate taxonomic groups within the Lamiaceae family, aiding in the revision of genera like Plectranthus and Coleus rsc.orgjse.ac.cnbiorxiv.org. Similarly, in the Asteraceae family, diterpenes are abundant and contribute to the chemotaxonomic understanding at the subfamilial level, with certain diterpene skeletons being characteristic of specific tribes or genera researchgate.netacgpubs.org.

Isolation and Purification Methodologies for Angustifolin

Extraction Techniques and Solvent Systems

Extraction is the foundational step to liberate Angustifolin from its source material. The choice of solvent system and extraction technique is critical, as it directly influences the efficiency of compound recovery and the complexity of the subsequent purification process.

Solvent Polarity: The selection of solvents is guided by the polarity of this compound. While specific polarity data for this compound is not universally detailed across all sources, general principles for natural product extraction suggest that a range of solvents, from moderately polar to polar, are often employed. Methanol, ethanol, ethyl acetate, and chloroform (B151607) are commonly used solvents in natural product isolation due to their ability to dissolve a wide spectrum of compounds nih.gov. For more lipophilic compounds, solvents like hexane (B92381) might be used, or mixtures thereof.

Extraction Methods:

Maceration: This is a conventional method where plant material is steeped in a solvent at room temperature for an extended period. It is a simple and inexpensive technique, often used for initial extraction ksu.edu.sa.

Soxhlet Extraction: This continuous extraction method involves repeatedly cycling the solvent through the plant material, which can enhance extraction efficiency. It is effective for extracting bioactive compounds from plant materials ksu.edu.saorganomation.com.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are more advanced techniques that utilize ultrasound or microwave energy, respectively, to accelerate the extraction process and improve yields by enhancing solvent penetration and mass transfer ksu.edu.saorganomation.commdpi.com.

Supercritical Fluid Extraction (SFE): Using fluids like supercritical CO₂, SFE offers advantages such as low extraction temperatures, high efficiency, and tunable selectivity, making it suitable for thermolabile compounds mdpi.comijpsjournal.com.

The specific plant source of this compound (e.g., Isodon species) would dictate the most appropriate extraction protocol, balancing yield, compound integrity, and downstream processing nih.gov.

Chromatographic Separation Strategies

Following extraction, the crude extract, containing this compound along with numerous other compounds, requires separation. Chromatography is the primary tool for this purpose, exploiting differences in the physical and chemical properties of the components in the mixture.

Column Chromatography: This is a widely used technique for preliminary separation. It involves packing a column with a stationary phase (e.g., silica (B1680970) gel, alumina) and eluting the sample with a mobile phase (solvent system). Different solvent polarities and gradients are used to separate compounds based on their differential adsorption and elution ijpsjournal.comhilarispublisher.com. For this compound, silica gel column chromatography with solvent systems like chloroform-methanol or ethyl acetate-hexane mixtures is a common approach.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation compared to traditional column chromatography. It is essential for both preparative isolation of pure compounds and analytical assessment of purity.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with acidic modifiers like trifluoroacetic acid or formic acid) energ-en.rodrawellanalytical.comamericanpharmaceuticalreview.com. The separation is based on the hydrophobicity of the compounds.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is effective for separating compounds with different polarities, particularly when RP-HPLC is not optimal.

Other Chromatographic Techniques: Depending on the complexity of the extract and the specific properties of this compound, other techniques like Thin-Layer Chromatography (TLC) for monitoring separation, Ion-Exchange Chromatography (IEX), or Size Exclusion Chromatography (SEC) might be employed as complementary methods ijpsjournal.comhilarispublisher.comchromatographyonline.comchemmethod.com. Supercritical Fluid Chromatography (SFC) is also gaining traction for its efficiency and green chemistry aspects ijpsjournal.comamericanpharmaceuticalreview.com.

The selection and optimization of chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and temperature, are crucial for achieving effective separation of this compound drawellanalytical.com.

Purity Assessment and Characterization of Isolated Fractions

Once fractions containing this compound are obtained through chromatography, their purity must be assessed. This involves a suite of analytical techniques to confirm the identity and purity of the isolated compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the structure and confirming the identity of this compound. They provide detailed information about the arrangement of atoms and functional groups within the molecule hilarispublisher.com.

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are used to determine the molecular weight and fragmentation patterns of this compound, aiding in its identification and purity assessment chromatographyonline.comkbibiopharma.com. High-resolution MS can provide accurate mass measurements for elemental composition determination.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule hilarispublisher.com.

UV-Vis Spectroscopy: While this compound's UV-Vis spectrum might not be as distinctive as some other classes of compounds, it can still provide supporting data for characterization.

Chromatographic Purity:

Analytical HPLC: HPLC is used to assess the purity of the isolated this compound by quantifying the presence of any residual impurities. A high percentage of the peak area corresponding to this compound indicates high purity drawellanalytical.comkbibiopharma.com.

Thin-Layer Chromatography (TLC): TLC can be used as a quick method to monitor the progress of purification and to check for the presence of impurities in isolated fractions.

Other Characterization Methods:

Melting Point: For crystalline compounds, the melting point can serve as an indicator of purity.

Optical Rotation: If this compound is chiral, its optical rotation can be measured to confirm its stereochemical integrity.

The combination of these techniques ensures that the isolated this compound is of sufficient purity for further research or application. For instance, research often aims for purity levels exceeding 95% or even 98% for detailed structural and biological studies kbibiopharma.comresearchgate.net.

Structural Elucidation and Stereochemical Assignment of Angustifolin Isomers

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the mass percentages of its constituent elements. For organic compounds like Angustifolin, this typically involves determining the proportions of carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S) and oxygen (O) mt.commeasurlabs.com. These analyses are commonly performed using elemental analyzers that rely on the combustion of the sample. During combustion, the organic material is converted into simple gases such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), which are then quantified using gas chromatography mt.comelementar.combco-dmo.org.

The results of elemental analysis provide crucial data points for establishing the molecular formula of this compound. By accurately measuring the mass percentages of each element, scientists can calculate the ratio of atoms in the compound. This empirical formula serves as a foundational piece of information that guides further structural investigations, including spectroscopic analyses and chemical reactions, to confirm the proposed structure of this compound mt.com. While specific elemental analysis data for this compound were not directly found in the provided search snippets, the general methodology is well-established for organic compounds mt.commeasurlabs.com.

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation studies are vital for confirming the structure of complex organic molecules like this compound, especially when elucidating stereochemistry or identifying specific functional groups utoronto.calawdata.com.twspectroscopyonline.com.

Chemical Derivatization: This process involves reacting the target compound with specific reagents to form new compounds (derivatives) with altered properties that are more amenable to analysis. For instance, derivatization can improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis, enhance detector response, or aid in the separation and identification of stereoisomers utoronto.calawdata.com.twspectroscopyonline.com. Methods like Mosher ester derivatization are employed for chiral alcohols to create diastereomers, which can then be distinguished by NMR spectroscopy, allowing for the assignment of absolute stereochemistry utoronto.ca. Other derivatization strategies can introduce specific functional groups or tags that facilitate structural elucidation through mass spectrometry or NMR lawdata.com.twspectroscopyonline.com. While specific derivatization reactions applied to this compound are not detailed in the provided results, this approach is a standard tool in organic structure determination utoronto.calawdata.com.twspectroscopyonline.com.

Degradation Studies: Forced degradation studies, also known as stress testing, involve subjecting the compound to various conditions (e.g., heat, light, oxidation, hydrolysis) to intentionally break it down into smaller fragments labinsights.nlresearchgate.net. The resulting degradation products are then analyzed, often using hyphenated techniques like LC-MS or LC-NMR, to identify their structures labinsights.nlresearchgate.netmdpi.com. By understanding how the molecule breaks down, researchers can infer the presence and connectivity of specific functional groups and structural motifs within the original compound. These studies are crucial for understanding chemical stability and can provide key insights into the molecular architecture of compounds like this compound, aiding in the confirmation of proposed structures and the identification of potential degradation pathways labinsights.nlresearchgate.net.

Computational Chemistry Approaches for Structure Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting and confirming molecular structures, including stereochemistry nih.govnih.govaps.orgarxiv.org. DFT calculations can be used to predict various molecular properties such as geometries, vibrational frequencies, electronic circular dichroism (ECD), and NMR chemical shifts nih.govnih.govmdpi.com.

By calculating these properties for proposed structures of this compound and comparing them to experimentally obtained data, researchers can validate or refute structural hypotheses nih.govnih.govmdpi.com. For example, calculated NMR chemical shifts or predicted optical rotations can be directly compared to experimental spectroscopic data, providing strong evidence for or against a particular stereochemical assignment nih.govmdpi.com. DFT methods are also valuable for exploring reaction mechanisms and identifying stable conformations, which are essential for understanding chemical behavior and confirming structural assignments nih.govaps.orgarxiv.org. The accuracy of DFT calculations depends on the chosen functional and basis set, but modern approaches can provide reliable predictions for complex organic molecules nih.govaps.orgresearchgate.net.

Compound List

this compound

Elemental analysis is a cornerstone technique for determining the empirical formula of a chemical compound by quantifying the mass percentages of its constituent elements. For organic molecules like this compound, this typically involves the precise measurement of carbon (C), hydrogen (H), and nitrogen (N) content, often alongside sulfur (S) and oxygen (O) mt.commeasurlabs.com. The process commonly utilizes specialized elemental analyzers that subject the sample to combustion. This high-temperature decomposition converts the organic matter into gaseous products such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), which are subsequently quantified using techniques like gas chromatography mt.comelementar.combco-dmo.org.

The data derived from elemental analysis provides critical quantitative information, allowing scientists to establish the molecular formula of this compound. This empirical formula serves as a foundational piece of evidence, guiding subsequent spectroscopic and chemical investigations to confirm the proposed molecular structure mt.com. While specific elemental composition data for this compound were not detailed in the provided search results, the methodology itself is a standard and reliable approach in organic chemistry for initial structural characterization mt.commeasurlabs.com.

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation studies are indispensable methods for confirming the structural integrity and identifying specific functional groups within complex molecules such as this compound, particularly when elucidating stereochemistry utoronto.calawdata.com.twspectroscopyonline.com.

Chemical Derivatization: This technique involves the reaction of this compound with specific chemical reagents to form new, modified compounds (derivatives). These derivatives often possess properties that are more conducive to analytical techniques, such as enhanced volatility for gas chromatography-mass spectrometry (GC-MS), improved detection sensitivity, or the ability to resolve stereoisomers into distinguishable diastereomers utoronto.calawdata.com.twspectroscopyonline.com. For instance, chiral derivatizing agents like those used in Mosher esterification can convert chiral alcohols into diastereomeric esters, whose distinct Nuclear Magnetic Resonance (NMR) spectra allow for the assignment of absolute stereochemistry utoronto.ca. Other derivatization strategies can introduce specific functionalities or mass tags that aid in structural elucidation via mass spectrometry or NMR lawdata.com.twspectroscopyonline.com. Although specific derivatization reactions applied to this compound were not explicitly detailed in the search results, these methods are widely employed in natural product chemistry for structural confirmation utoronto.calawdata.com.twspectroscopyonline.com.

Degradation Studies: Forced degradation studies, also referred to as stress testing, involve subjecting this compound to controlled, harsh conditions such as elevated temperatures, UV light exposure, or oxidizing agents labinsights.nlresearchgate.net. This process intentionally breaks down the molecule into smaller fragments. The identification and analysis of these degradation products, often performed using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-NMR, provide crucial insights into the molecule's structural architecture and the location of its functional groups labinsights.nlresearchgate.netmdpi.com. By understanding how this compound decomposes under stress, researchers can infer the connectivity of its atoms and confirm proposed structural features, while also gaining knowledge about its chemical stability labinsights.nlresearchgate.net.

Computational Chemistry Approaches for Structure Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful theoretical tools for predicting and validating molecular structures, including stereochemical configurations nih.govnih.govaps.orgarxiv.org. DFT calculations can accurately predict a range of molecular properties, such as optimized geometries, vibrational frequencies, electronic circular dichroism (ECD) spectra, and NMR chemical shifts nih.govnih.govmdpi.com.

By calculating these properties for proposed structures of this compound and comparing the theoretical results with experimental data, researchers can rigorously test and confirm structural hypotheses nih.govnih.govmdpi.com. For example, calculated NMR chemical shifts can be directly correlated with experimentally observed spectra, providing strong evidence for or against a particular stereochemical assignment nih.govmdpi.com. DFT is also instrumental in exploring reaction mechanisms and identifying stable molecular conformations, which are essential for understanding a compound's chemical behavior and confirming its structure nih.govaps.orgarxiv.org. The accuracy of DFT predictions is influenced by the choice of exchange-correlation functional and basis set, but modern computational methods have demonstrated significant reliability for complex organic molecules nih.govaps.orgresearchgate.net.

Compound List

this compound

Biosynthetic Pathways and Genetic Regulation of Angustifolin Production

Proposed Biosynthetic Routes for Different Angustifolin Chemotypes

While specific chemotypes of this compound are not detailed in the provided search results, the general framework for lignan (B3055560) biosynthesis, particularly dibenzocyclooctadiene lignans (B1203133), provides insight into its likely synthetic routes.

The biosynthesis of this compound, a lignan, does not involve the quinolizidine (B1214090) alkaloid pathway. Quinolizidine alkaloids are a distinct class of nitrogen-containing plant secondary metabolites with separate biosynthetic origins, typically derived from lysine (B10760008) or ornithine nih.gov. Research into Anisomeles indica has identified both lignans and alkaloids, but this compound itself is classified as a lignan, not an alkaloid.

The core pathway for lignan biosynthesis begins with the phenylpropanoid pathway, which provides the necessary precursor, coniferyl alcohol nih.govarkat-usa.orgwikipedia.org. The synthesis of lignans generally involves the stereoselective oxidative coupling of two coniferyl alcohol units, often facilitated by dirigent proteins (DIRs) and oxidases like laccases or peroxidases arkat-usa.orgnsf.govrsc.org. This coupling forms the primary lignan precursor, pinoresinol (B1678388) arkat-usa.org. Subsequent enzymatic steps, including reduction and oxidation, lead to various lignan scaffolds, such as furofuran, furan, dibenzylbutane, and dibenzyllactone types nsf.gov. Dibenzocyclooctadiene lignans, like this compound, are believed to follow a pathway that may involve intermediates such as pinoresinol, lariciresinol (B1674508), secoisolariciresinol (B192356), and matairesinol (B191791), with specific cyclization and tailoring steps leading to the final complex structure nih.govrsc.orgmdpi.com.

The shikimate pathway is the foundational metabolic route that provides the aromatic amino acids phenylalanine and tyrosine mdpi.comfrontiersin.org. These amino acids serve as the initial substrates for the phenylpropanoid pathway wikipedia.orgresearchgate.net. Within the phenylpropanoid pathway, phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). This is followed by a series of hydroxylations and methylations, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), to produce key intermediates like p-coumaric acid, caffeic acid, and ferulic acid nih.govmdpi.comresearchgate.net. These are further processed into activated forms, such as feruloyl-CoA, which are then reduced to monolignols like coniferyl alcohol, the direct precursor for lignan dimerization nih.govnih.govfrontiersin.org. The flavonoid pathway , while distinct, shares upstream intermediates from the phenylpropanoid pathway, highlighting the interconnectedness of plant secondary metabolism mdpi.comresearchgate.net.

Enzymatic Mechanisms and Key Biotransformation Steps

The transformation of phenylpropanoid precursors into lignans involves a cascade of enzymes:

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway nih.govwikipedia.org.

Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid mdpi.comresearchgate.net.

4-Coumarate-CoA Ligase (4CL) : Activates p-coumaric acid to p-coumaroyl-CoA frontiersin.orgoup.com.

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) : Involved in the reduction steps leading to monolignols like coniferyl alcohol nih.govfrontiersin.org.

Oxidases (e.g., Laccases, Peroxidases) : Catalyze the one-electron oxidation of coniferyl alcohol to form phenoxy radicals, which then undergo coupling arkat-usa.orgrsc.orgmdpi.com.

Dirigent Proteins (DIRs) : Mediate the stereo- and regioselective coupling of monolignol radicals, directing the formation of specific lignan skeletons, such as pinoresinol from coniferyl alcohol dimerization arkat-usa.orgnsf.govfrontiersin.org.

Pinoresinol-Lariciresinol Reductases (PLRs) : Catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol nsf.govresearchgate.netoup.com.

Secoisolariciresinol Dehydrogenase (SDH) : Oxidizes secoisolariciresinol to form matairesinol nsf.govresearchgate.net.

Cytochrome P450 Enzymes (CYPs) : Play crucial roles in hydroxylation and other modifications throughout the pathway, including the formation of specific lignan structures mdpi.comresearchgate.netmdpi.comnih.gov. For example, CYP81Q1 is known to convert pinoresinol to sesamin (B1680957) oup.com.

Gene Expression and Regulation of Biosynthetic Enzymes

The coordinated production of lignans is tightly controlled at the transcriptional level. Transcription factors (TFs), particularly from the MYB and NAC families, are key regulators of the phenylpropanoid and lignin (B12514952) biosynthetic pathways mdpi.comfrontiersin.orgnih.govoup.comnih.govresearchgate.net. These TFs bind to specific cis-elements (e.g., AC elements) in the promoter regions of genes encoding biosynthetic enzymes, activating or repressing their expression frontiersin.orgnih.govnih.govresearchgate.net. For instance, MYB TFs like MYB58 and MYB63 are known transcriptional activators of lignin biosynthetic genes nih.gov. Regulatory mechanisms also involve microRNAs (miRNAs), which can target genes encoding enzymes or TFs involved in secondary metabolite biosynthesis, including lignans mdpi.com. The expression of genes encoding enzymes like pinoresinol-lariciresinol reductase (PLR) can be influenced by phytohormones such as abscisic acid (ABA) mdpi.com.

Precursor Incorporation Studies and Metabolic Labeling

Metabolic labeling studies, often using isotopes like ¹³C, are crucial for tracing the flow of carbon atoms from precursor molecules through the biosynthetic pathway to the final lignan products nih.gov. By feeding plants with labeled precursors such as phenylalanine or coniferyl alcohol, researchers can identify which intermediates are incorporated into this compound and its related compounds, thereby validating proposed biosynthetic routes and identifying key enzymatic steps arkat-usa.orgnih.gov. These studies help elucidate the precise steps and enzymes involved in the complex transformations, including the dimerization and cyclization reactions characteristic of lignan synthesis.

Chemical Synthesis and Derivatization Strategies of Angustifolin and Its Analogues

Total Synthesis Approaches for Angustifolin and Related Scaffolds

The total synthesis of quinolizidine (B1214090) alkaloids like this compound is a complex undertaking that allows for the unambiguous confirmation of their structure and provides a route to analogues not accessible from natural sources. nih.govsnf.chchemrxiv.orgresearchgate.net

The precise three-dimensional arrangement of atoms in this compound is critical for its biological activity. Therefore, controlling the stereochemistry during synthesis is of utmost importance. rsc.org Synthetic chemists employ various stereocontrolled strategies to ensure the correct spatial orientation of substituents on the quinolizidine core. nih.govchemistryviews.org These methods can involve the use of chiral starting materials, asymmetric catalysts, or diastereoselective reactions that favor the formation of one stereoisomer over others. nih.gov For instance, the synthesis of functionalized indolizidine and quinolizidine subunits, which are challenging to construct, has been achieved through stereoselective methods. chemistryviews.org

The construction of the complex ring system of this compound typically requires a sequence of carefully planned reactions.

Diels-Alder Reactions: This powerful cycloaddition reaction is a cornerstone in the synthesis of six-membered rings and has been widely applied in the total synthesis of natural products. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov It involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring, which can serve as a key intermediate for the quinolizidine skeleton. wikipedia.orgmdpi.com

Stobbe Condensation: The Stobbe condensation is a specific type of condensation reaction between a diester of succinic acid and a carbonyl compound (aldehyde or ketone) in the presence of a base. wikipedia.orgresearchgate.netjuniperpublishers.comslideshare.net This reaction is particularly useful for forming carbon-carbon bonds and creating alkylidene succinic acids or their derivatives, which can be further elaborated to construct the desired alkaloid framework. wikipedia.orgresearchgate.netjuniperpublishers.com A key feature is the formation of a lactone intermediate. wikipedia.orgjuniperpublishers.comorganicchemistrytutor.com

Oxidative Couplings: These reactions are employed to form carbon-carbon or carbon-heteroatom bonds through an oxidative process. In the context of this compound synthesis, intramolecular oxidative coupling reactions can be a key step in the final ring closure to form the bicyclic quinolizidine system.

| Reaction Type | Description | Role in this compound Synthesis |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene derivative. wikipedia.org | Construction of the core six-membered ring of the quinolizidine scaffold. |

| Stobbe Condensation | A base-catalyzed condensation of an aldehyde or ketone with a succinic acid ester to yield an alkylidene succinic acid. wikipedia.org | Formation of key carbon-carbon bonds and introduction of functional groups necessary for building the alkaloid structure. |

| Oxidative Coupling | A reaction that forms a new bond between two atoms through an oxidative process, often mediated by a metal catalyst. | Can be utilized for the final ring-closing step to complete the quinolizidine skeleton. |

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis, which involves the chemical modification of a readily available natural product, is a highly efficient strategy for generating a diverse range of analogues. nih.govnih.govresearchgate.net This approach leverages the complex scaffold provided by nature, allowing chemists to focus on targeted modifications to probe structure-activity relationships. nih.gov

Simple chemical transformations can be performed on the this compound molecule to alter its properties. Acetylation, the introduction of an acetyl group, is a common modification. nih.govfrontiersin.orgnih.gov This is typically achieved by reacting this compound with an acetylating agent like acetic anhydride. Such modifications can change the molecule's polarity and steric profile, potentially leading to altered biological activity. nih.gov For example, acetylation of other natural polysaccharides has been shown to improve their emulsifying properties. nih.gov

More extensive modifications of the natural this compound scaffold can lead to the creation of novel analogues with significantly different biological profiles. nih.govresearchgate.net These modifications can target various reactive sites on the molecule. For example, the secondary amine in the quinolizidine ring can be a site for introducing new substituents. The aromatic ring can also be functionalized through various reactions. These semisynthetic approaches are crucial for creating libraries of compounds for screening and identifying new lead compounds for drug development. nih.gov

Rational Design of this compound Analogues

Rational drug design is a modern approach that utilizes an understanding of a biological target's structure and mechanism to design new, more effective drugs. mdpi.comnih.govnih.govmdpi.com In the context of this compound, this involves using computational modeling to predict how analogues will interact with their target proteins. By understanding the key interactions between this compound and its binding site, researchers can design new molecules with enhanced affinity, selectivity, and improved pharmacokinetic properties. This in silico approach can significantly streamline the drug discovery process, reducing the time and resources required for the synthesis and testing of new compounds. mdpi.com

Preclinical Biological Activity Investigations of Angustifolin

In Vitro Pharmacological Efficacy Studies

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Preclinical studies have explored the cytotoxic and antiproliferative potential of Angustifolin and its derivatives against several human cancer cell lines. These investigations aim to determine the concentration at which these compounds inhibit cell growth or cause cell death, typically measured by IC50 values (the concentration of a substance that inhibits 50% of a biological function).

Research has indicated that this compound itself, or closely related compounds derived from it, exhibit significant cytotoxic effects. For instance, studies on compounds isolated from Isodon species reported that this compound, along with related compounds like ludongnin J, guidongnin A, and ludongnin A, demonstrated significant inhibitory effects with IC50 values in the range of 0.18 to 0.83 μg/mL mdpi.com. Furthermore, a specific compound associated with this compound (referred to as compound 15 in one study) showed inhibitory activity against liver cancer CA and uterine cervix cancer Hela cell lines, with IC50 values below 0.70 μg/mL mdpi.com. Additionally, a derivative named 6-epithis compound (B3028873) was tested for its cytotoxicity against the K562 cell line mdpi.com.

Further investigations have focused on derivatives such as 11-O-acetylthis compound and a related compound (compound 220). These were evaluated for their cytotoxic activity against A549 (lung adenocarcinoma) and K562 (chronic myelogenous leukemia) cell lines. Against the A549 cell line, 11-O-acetylthis compound exhibited an IC50 value of 9.89 μM, while compound 220 showed an IC50 of 15.81 μM. In tests against the K562 cell line, 11-O-acetylthis compound demonstrated significant cytotoxicity with an IC50 of 0.59 μM, and compound 220 showed an IC50 of 1.93 μM nih.govmdpi.com.

This compound has also been identified as a constituent of Ruta angustifolia. While Ruta angustifolia extracts and other compounds like Chalepin (B78595) (isolated from the same plant) have shown antiproliferative activity, with Chalepin displaying an IC50 of 27.6 μM against A549 lung cancer cells, the specific cytotoxic data for this compound itself from Ruta angustifolia against the cell lines mentioned in the prompt (A549, K562, HL-60, CA, Hela) are primarily attributed to the aforementioned studies on Isodon species or its derivatives mdpi.comencyclopedia.pububi.pt.

Cellular and Molecular Mechanisms of Action

Preclinical investigations have begun to elucidate the cellular and molecular pathways through which this compound and related compounds exert their effects.

Effects on Cell Cycle Progression

While direct evidence for this compound's effect on cell cycle progression is limited, compounds isolated from Ruta angustifolia, such as chalepin, have been shown to induce cell cycle arrest at the S phase in non-small cell lung cancer (NSCLC) cells nih.govresearchgate.netnih.gov. Arborinine, another compound from the same plant, has also been reported to block cell cycle progression encyclopedia.pubnih.gov. Generally, cell cycle arrest is a critical mechanism for inhibiting cancer cell proliferation, often mediated by cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, and regulated by pathways involving p53 and pRB semanticscholar.orgfrontiersin.orgmdpi.com. The modulation of cell cycle progression by natural products is a significant area of research for cancer therapeutics.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Compounds found alongside this compound in Ruta angustifolia, such as chalepin and arborinine, have demonstrated the ability to induce apoptosis in cancer cells researchgate.netnih.govnih.gov. Chalepin, for instance, has been shown to induce apoptosis in lung carcinoma cells through mitochondrial-mediated pathways nih.govnih.gov. Apoptosis, a form of programmed cell death, is a crucial process for eliminating abnormal or cancerous cells. The mechanisms of apoptosis involve both extrinsic (death receptor) and intrinsic (mitochondrial) pathways, regulated by caspases and the Bcl-2 family of proteins colab.wsfrontiersin.orgoncotarget.com. STAT3 signaling, a pathway implicated with this compound, also plays a role in regulating apoptosis, with its inhibition potentially promoting cell death nih.govnih.govmdpi.com.

Modulation of Signal Transduction Pathways

This compound has been identified as a potential target in studies involving the STAT3 signaling pathway nih.govnih.gov. STAT3 is a transcription factor involved in cell proliferation, survival, and apoptosis, and its aberrant activation is frequently observed in various cancers nih.govmdpi.comnih.govmdpi.combiomolther.org. Compounds like chalepin have been shown to suppress STAT3 phosphorylation, suggesting an inactivation of this pathway researchgate.netnih.gov. Additionally, chalepin suppresses the NF-κB pathway, another critical regulator of inflammation and cell survival implicated in cancer nih.govresearchgate.netnih.govnih.gov. Arborinine, a related compound, acts as an inhibitor of histone demethylase LSD1, an enzyme involved in epigenetic regulation, cell migration, invasion, and proliferation, and its inhibition can lead to cell cycle arrest encyclopedia.pubnih.govjensenlab.orgresearchgate.net.

Investigations of Protein-Compound Interactions

This compound has been identified as a compound that interacts with key cellular targets, including STAT3, SRC proto-oncogene, tyrosine kinase, phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) subunits, and AKT serine/threonine kinase 1 nih.govnih.gov. These interactions are central to understanding its mechanism of action. Research into protein-protein interactions and compound binding is advancing with computational tools, aiding in the identification of direct molecular targets and the design of novel therapeutic agents biomolther.orgnih.govsemanticscholar.orgresearchgate.netnih.govpromega.com.br.

Cellular Target Identification and Validation

The identification of this compound's specific cellular targets and the validation of these interactions are ongoing areas of research. As noted, STAT3, SRC, PI3K, and AKT1 have been identified as primary targets in studies involving compounds like this compound nih.govnih.gov. The precise binding mechanisms and the downstream effects of this compound on these targets are subjects of further investigation, crucial for validating its therapeutic potential.

Preclinical In Vivo Efficacy Models

While direct in vivo efficacy studies specifically detailing this compound are limited in the provided search results, related compounds from Ruta angustifolia have shown promising results in preclinical models. Arborinine, for instance, has demonstrated significant antitumor effects in vivo in xenografted murine models of gastric cancer, reducing tumor growth nih.govjensenlab.orgresearchgate.net. This highlights the potential for this compound, as a constituent of Ruta angustifolia, to exhibit similar in vivo efficacy. Xenograft models are vital preclinical tools for evaluating drug efficacy and understanding tumor biology in a living system frontiersin.orgoncotarget.comnih.govnih.govnih.gov.

Disease-Specific Animal Models for Efficacy Assessment

The evaluation of a compound's efficacy typically involves its testing in animal models that mimic human diseases. These models allow researchers to assess how a drug candidate performs in a complex biological system, observing effects such as tumor growth inhibition, reduction in disease severity, or improvement in specific symptoms aging-us.com. The use of animal models is a cornerstone of preclinical drug development, providing essential insights into a compound's potential therapeutic benefits aging-us.com.

While specific, named animal models for this compound's efficacy are not detailed in the provided research snippets, the known activities of related plant extracts offer insight into potential areas of investigation. Extracts from Ruta angustifolia have demonstrated antiproliferative, anti-inflammatory, and antioxidant properties scienceopen.com. Furthermore, research into inflammation-related carcinogenesis highlights the utility of animal models in studying how prolonged inflammation and associated cellular changes can contribute to tumor development nih.gov. Such models are vital for assessing compounds that may target inflammatory pathways or possess antiproliferative effects.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation Studies in Preclinical Models

Pharmacokinetics (PK) describes how a drug moves through the body, encompassing its absorption, distribution, metabolism, and excretion. Pharmacodynamics (PD), conversely, refers to how the drug affects the body, including its mechanism of action and the resulting biological responses catapult.org.ukwuxiapptec.com. In preclinical drug development, the correlation between PK and PD is paramount. These studies are essential for understanding a compound's potential effectiveness, optimizing its formulation and dosing regimen, and establishing the relationship between drug exposure and biological effect nih.govcatapult.org.ukfrontiersin.orgplos.org.

Preclinical PK/PD studies typically involve quantifying drug concentrations in biological matrices like plasma and tissues over time and correlating these levels with observed pharmacological effects wuxiapptec.comfrontiersin.org. This analysis helps predict the time course of drug action, understand target modulation, and determine appropriate dosing schedules required for statistically significant efficacy frontiersin.org. While the methodologies and importance of PK/PD studies are well-established in drug discovery, specific pharmacokinetic and pharmacodynamic data for this compound were not detailed in the provided research snippets.

Evaluation of Target Engagement and Biological Effects in Animal Tissues

Evaluating target engagement is critical for understanding how a compound exerts its biological effects. This involves assessing whether the compound interacts with its intended molecular targets and triggers downstream biological responses within tissues frontiersin.org. Research has identified several biological activities and potential targets associated with this compound. It has been noted for its cholinesterase inhibitory activity researchgate.net.

More broadly, this compound has been linked to pathways critical in cellular processes, including the PI3K/AKT signaling pathway, which plays a significant role in cell survival, metabolism, and proliferation roche.comnih.govnih.gov. Identified target proteins include SRC proto-oncogene, non-receptor tyrosine kinase, signal transducer and activator of transcription 3 (STAT3), and various subunits of phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) and AKT serine/threonine kinase 1 (AKT1) roche.com. These targets are often implicated in pathways related to carcinogenesis nih.govroche.com. Understanding how this compound engages these targets within animal tissues provides crucial insights into its potential mechanisms of action.

Identified Targets and Associated Pathways for this compound

| Target Protein | Associated Pathway/Process |

| SRC proto-oncogene, non-receptor tyrosine kinase | Cell signaling, proliferation, survival |

| Signal transducer and activator of transcription 3 (STAT3) | Cell signaling, inflammation, cell survival, proliferation |

| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3K-α) | PI3K/AKT signaling pathway, cell growth, survival |

| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit beta (PI3K-β) | PI3K/AKT signaling pathway, cell growth, survival |

| Phosphoinositide-3-kinase regulatory subunit 1 | PI3K/AKT signaling pathway, cell growth, survival |

| AKT serine/threonine kinase 1 (AKT1) | PI3K/AKT signaling pathway, cell growth, survival |

| Cholinesterase | Cholinergic neurotransmission |

| Pathways related to carcinogenesis | Cancer development and progression |

Compound List:

this compound

Advanced Analytical Techniques for Angustifolin Research

Untargeted and Targeted Metabolomics Approaches

Metabolomics offers a powerful lens through which to examine the complete set of small molecules (metabolites) present in a biological sample, providing a snapshot of the organism's physiological state nih.govreferencecitationanalysis.com.

Untargeted metabolomics aims to capture a global chemical profile, identifying and quantifying as many metabolites as possible without prior assumptions about their identity. This approach is invaluable for initial phytochemical screening, identifying novel compounds, and establishing chemical fingerprints for species identification and quality control of plant-derived materials generalmetabolics.commetaboanalyst.canih.gov. By analyzing complex mixtures, untargeted metabolomics can reveal the presence of Angustifolin alongside a multitude of other plant metabolites.

In contrast, targeted metabolomics focuses on the precise measurement of specific, pre-defined metabolites. This strategy is employed when researchers have prior knowledge of particular compounds of interest, such as this compound, and wish to quantify their levels accurately under different conditions or in various samples nih.govbitesizebio.com.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone technique in both untargeted and targeted metabolomics due to its high sensitivity, selectivity, and broad applicability to a wide range of metabolites biorxiv.orgresearchgate.netulisboa.pt. Studies investigating plant species known to contain this compound, such as Dictamnus angustifolius, have utilized spectral analysis, which often involves LC-MS, to elucidate the structures of isolated compounds, including this compound generalmetabolics.com. Analytical data for this compound, such as its molecular formula and mass-to-charge ratio, have been reported, underscoring its characterization through such advanced analytical methods nih.gov.

| Compound Name | Molecular Formula | Exact Mass (Da) | Monoisotopic Mass (Da) | [M+H]+ m/z | [M-H]- m/z | Retention Time (min) | Source/Notes |

| This compound | C₂₉H₂₈O₈ | 504.1835 | 504.1835 | 505.1870 | 503.1793 | 1.58 | Identified in plant extracts nih.gov |

| This compound A | C₂₉H₂₈O₈ | 504.1835 | 504.1835 | 505.1862 | - | 4.76 | Identified in plant extracts nih.gov |

| Interiotherin A | C₂₄H₃₀O₇ | 430.1991 | 430.1991 | 431.2070 | - | 4.87 | Identified in plant extracts nih.gov |

| Schisanlignone A | C₂₄H₃₀O₇ | 430.1991 | 430.1991 | 431.2070 | - | 5.15 | Identified in plant extracts nih.gov |

Isotopic Labeling for Metabolic Tracing and Pathway Elucidation

Metabolic tracing, often employing isotopic labeling, is a fundamental technique for unraveling the complex biosynthetic pathways of natural products like this compound metaboanalyst.cabiorxiv.orgdoi.org. This approach involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes into a biological system. These labeled molecules are then indistinguishable from their endogenous counterparts but can be tracked using sensitive analytical methods metaboanalyst.cabiorxiv.orgfrontiersin.org.

The primary goal of metabolic tracing is to follow the flow of atoms through metabolic networks, thereby elucidating how precursor molecules are transformed into final products, such as this compound metaboanalyst.cabiorxiv.orgresearchgate.netdoi.org. By observing the incorporation of labeled atoms into specific metabolites, researchers can map out reaction sequences, identify intermediates, and determine the rates of metabolic flux metaboanalyst.cabiorxiv.orgdoi.org. This dynamic information complements the static snapshots provided by metabolomics, offering deeper insights into pathway activity and regulation metaboanalyst.cabiorxiv.org.

The detection and quantification of isotopically labeled compounds are typically achieved using advanced analytical techniques, most notably Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy metaboanalyst.cabiorxiv.orgresearchgate.netfrontiersin.org. These methods can distinguish between labeled and unlabeled molecules based on their mass or spectral properties, respectively.

While direct studies applying isotopic labeling specifically to this compound are not extensively documented in the current literature, the principles of metabolic tracing are highly relevant for understanding the biosynthesis of natural products, particularly alkaloids, to which this compound belongs nih.gov. Elucidating the complete biosynthetic pathway of this compound would provide critical knowledge for its production and potential modification nih.govnih.gov.

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS)

Hyphenated techniques, which combine chromatographic separation with spectroscopic detection, are indispensable for the detailed analysis of complex natural product mixtures and the structural elucidation of individual compounds.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analyzing capabilities of tandem mass spectrometry researchgate.netulisboa.pt. In metabolomics, LC-MS/MS allows for the identification and quantification of metabolites by providing information on their mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for distinguishing between structurally similar compounds and confirming their identities, especially when dealing with complex plant extracts that may contain this compound and its related metabolites researchgate.netulisboa.pt. The ability to perform both untargeted profiling and targeted quantification makes LC-MS/MS a versatile tool in this compound research.

Future Research Directions and Translational Perspectives

Complete Elucidation of Undefined Angustifolin Isomers and Derivatives

The chemical landscape of this compound is not fully mapped, with potential for various isomers and derivatives that may possess distinct biological profiles. Research has identified this compound (C21H28O6) cdutcm.edu.cnebi.ac.uknih.govnaturalproducts.netnih.gov and related compounds like 6-epi-Angustifolin chemicalbook.comacs.org. The presence of stereocenters within this compound's structure suggests the possibility of numerous stereoisomers, some of which may not have been fully characterized or studied for their specific activities. For instance, the identification of isomers in related natural products highlights the importance of comprehensive structural analysis nih.govscienceopen.com. Future research should focus on:

Isolation and Characterization: Developing advanced chromatographic and spectroscopic techniques (e.g., high-resolution NMR, mass spectrometry) to isolate and definitively characterize all potential stereoisomers and closely related derivatives of this compound.

Stereochemistry-Activity Relationship (SAR): Investigating how different stereochemical configurations influence this compound's biological activities. This could involve synthesizing specific isomers to confirm their structures and evaluate their potency and selectivity compared to the parent compound.

Derivative Synthesis: Exploring synthetic routes to generate novel this compound derivatives, particularly focusing on modifications that might enhance stability, bioavailability, or target specificity.

Discovery and Characterization of Novel Biological Activities

While this compound has been associated with certain activities, such as moderate cytotoxicity mdpi.commdpi.com and potential anti-tumor effects researchgate.netresearchgate.netmdpi.comresearchgate.net, its full spectrum of biological actions remains largely unexplored. Many natural products exhibit polypharmacology, interacting with multiple biological targets naturalproducts.net. Future research should aim to:

Broad-Spectrum Screening: Conduct comprehensive in vitro and in vivo screening assays to identify novel biological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and immunomodulatory effects.

Target Identification and Mechanism of Action: Utilize modern omics technologies (genomics, proteomics, metabolomics) and biochemical assays to elucidate the specific molecular targets and pathways through which this compound exerts its effects. For example, studies on related compounds have identified targets like SRC proto-oncogene and AKT serine/threonine kinase acrobiosystems.com.

Investigate Cytotoxicity Mechanisms: Further detail the mechanisms by which this compound induces cytotoxicity, including its effects on cell cycle progression, apoptosis, and specific signaling pathways, as indicated by its potential to induce ferroptosis nih.gov.

Optimization of Biosynthetic Production via Metabolic Engineering

The natural abundance of this compound in certain plant species can be limited, posing challenges for large-scale isolation and research. Metabolic engineering and synthetic biology offer promising avenues for sustainable and scalable production. Research efforts could focus on:

Elucidating Biosynthetic Pathways: Identifying and characterizing the genes and enzymes responsible for this compound biosynthesis in its natural plant sources. This would involve transcriptomic and metabolomic studies to map the pathway.

Heterologous Expression: Engineering microbial hosts (e.g., E. coli, S. cerevisiae) or plant cell cultures to express the identified biosynthetic genes, enabling the production of this compound in a controlled and scalable manner.

Strain Optimization: Employing metabolic engineering strategies, such as pathway optimization, cofactor balancing, and precursor feeding, to enhance this compound yield in heterologous systems.

Design and Synthesis of Potent and Selective this compound Analogues with Enhanced Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing natural products into viable therapeutic agents wikipedia.orggardp.orgcollaborativedrug.comresearchgate.net. This compound's complex structure provides a scaffold for medicinal chemistry modifications. Future directions include:

SAR Studies: Systematically synthesizing analogues of this compound by altering specific functional groups or structural motifs to understand their impact on biological activity, potency, selectivity, and pharmacokinetic properties. For instance, modifications to the lactone ring or hydroxyl groups could be explored.

Computational Chemistry: Employing molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses to predict the activity of designed analogues and prioritize synthetic targets.

Targeted Synthesis: Developing efficient and stereoselective synthetic routes for this compound and its analogues, enabling the production of pure compounds for rigorous biological evaluation. This could involve leveraging established synthetic methodologies for complex diterpenoids or sesquiterpene lactones.

Exploration of Synergistic Effects with Other Phytochemicals

Natural products often exert their effects through complex interactions within biological systems, and their efficacy can be enhanced when used in combination with other compounds. Research into this compound's synergistic potential could involve:

Combination Screening: Evaluating this compound in combination with other known bioactive phytochemicals or established therapeutic agents to identify synergistic effects that could lead to enhanced efficacy or reduced dosages. Studies have noted synergistic effects of Ruta species extracts with antibiotics mdpi.comubi.pt.

Mechanism of Synergy: Investigating the molecular mechanisms underlying any observed synergistic effects, such as altered target binding, improved cellular uptake, or modulation of metabolic pathways.

Compound List:

this compound

6-epi-Angustifolin

Lupanin

13-Hydroxylupanin

Isolupanin

Multiflorin

Spartein

Anagyrin

Thermopsin

Cytisine

Arborinine

Scoparone

Moskachans A, B, C, D

Rutamarin

Bergapten

11-O-acetylthis compound

Ludongnins F-J

Guidongnins A-C

Sculponeatin J

Gardenin D

5,3',4'-trihydroxy-6,7,8-trimethoxyflavone

Pedalitin

Quercetin

Ammodendrine

5,6-dehydrolupanine (B1195405)

α-isolupanine

Tetrahydrocytisine

Tetrahydrorhombifoline

Isothis compound

13-α-hydroxy-5-dehydromultiflorin

5,6-dehydromultiflorin

Lupanine N-oxide

Melissoidesin M, O, U

Di-n-octyl phthalate (B1215562)

Beta-sitosterol

Gomisin H

Kadangustin L, E

Interiotherin A

Kadoblongifolin B

Kadsumarin A

Q & A

Q. What standardized methods are used to identify and quantify Angustifolin in plant extracts?

this compound is typically identified via chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS) for structural confirmation . Quantification often employs HPLC with UV detection, calibrated against reference standards. Researchers must validate methods for specificity, linearity, and reproducibility, adhering to guidelines for compound characterization (e.g., reporting melting points, optical rotation) .

Q. Which plant species are primary natural sources of this compound, and how do extraction yields vary?

this compound is isolated from Isodon rubescens var. lushiensis (leaf yield: 0.00029% dry weight) and Isodon angustifolia . Extraction protocols (e.g., solvent polarity, temperature) significantly impact yield. Researchers should optimize using design-of-experiment (DoE) approaches and report yields relative to dry mass for comparability .

Q. What in vitro assays are commonly used to evaluate this compound’s cytotoxic activity?

Cytotoxicity is assessed via cell viability assays (e.g., MTT, SRB) against cancer cell lines like K562 (IC50 = 0.23 μg/mL for this compound vs. 0.52 μg/mL for cisplatin ). Studies must include positive controls, cell line authentication, and statistical validation of dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., cell passage number, incubation time) or compound purity. To address this:

Q. What experimental designs are optimal for investigating this compound’s mechanism of action?

Employ multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to track protein expression changes.

- Molecular docking : Predict interactions with targets like tubulin or topoisomerases. Validate findings with knock-in/knockout models and orthogonal assays (e.g., Western blot) .

Q. How can in vivo pharmacokinetic studies of this compound be optimized to improve bioavailability data?

- Use LC-MS/MS for plasma concentration analysis with a lower limit of quantification (LLOQ < 1 ng/mL).

- Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters (t½, AUC).

- Address low solubility via formulation strategies (nanoparticles, liposomes) and report bioavailability relative to administration routes .

Q. What strategies mitigate bias in ethnopharmacological studies of this compound-containing plants?

- Use double-blinded randomized sampling for plant material collection.

- Cross-validate traditional use claims with in vitro/in vivo data.

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Methodological Considerations

- Data Reproducibility : Document experimental protocols in Supplementary Information, including raw data tables and instrument calibration details .

- Contradiction Analysis : Use triangulation (e.g., combining qualitative and quantitative data) to validate findings .

- Ethical Compliance : For studies involving human subjects, ensure informed consent and IRB approval when referencing traditional medicinal uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.